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molecular formula C8H10BrNO B8427572 3-Bromo-2-methoxy-4,6-dimethylpyridine

3-Bromo-2-methoxy-4,6-dimethylpyridine

Cat. No. B8427572
M. Wt: 216.07 g/mol
InChI Key: KWGMYFISCBHTLS-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

A mixture of 3-bromo-2-chloro-4,6-dimethylpyridine (2.97 g) and sodium methoxide (11.0 mL, 28% solution in methanol) was stirred in a DMF solvent (30 mL) at 80° C. for 36 hours. Water was added to the reaction mixture, followed by extraction with diethyl ether. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 10%) to give the title compound (2.33 g).
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([CH3:9])=[CH:6][C:7]=1[CH3:8].[CH3:11][O-:12].[Na+].O>CN(C=O)C>[Br:1][C:2]1[C:3]([O:12][CH3:11])=[N:4][C:5]([CH3:9])=[CH:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1C)C)Cl
Name
sodium methoxide
Quantity
11 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 0% to 10%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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